7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine

Fragment-Based Drug Discovery Parallel Synthesis Synthetic Methodology

7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine (CAS 1416374-46-3, MF: C₁₃H₁₀BrN₃O, MW: 304.14) is a synthetically functionalized pyrazolopyridine derivative featuring dual reactive handles at the C3 (bromo) and C7 (benzyloxy) positions. The compound belongs to the pyrazolo[3,4-c]pyridine class, a privileged heterocyclic scaffold recognized in medicinal chemistry for its applications in fragment-based drug discovery (FBDD) and kinase inhibitor development.

Molecular Formula C13H10BrN3O
Molecular Weight 304.14 g/mol
Cat. No. B15201963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine
Molecular FormulaC13H10BrN3O
Molecular Weight304.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=CC3=C(NN=C32)Br
InChIInChI=1S/C13H10BrN3O/c14-12-10-6-7-15-13(11(10)16-17-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)
InChIKeyZHWQTIGHQJYYTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine: Procurement-Grade Heterocyclic Building Block CAS 1416374-46-3


7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine (CAS 1416374-46-3, MF: C₁₃H₁₀BrN₃O, MW: 304.14) is a synthetically functionalized pyrazolopyridine derivative featuring dual reactive handles at the C3 (bromo) and C7 (benzyloxy) positions . The compound belongs to the pyrazolo[3,4-c]pyridine class, a privileged heterocyclic scaffold recognized in medicinal chemistry for its applications in fragment-based drug discovery (FBDD) and kinase inhibitor development [1]. It is commercially available with purity specifications of ≥98% and recommended storage at 2–8°C, positioning it as a building block for lead optimization programs rather than a final bioactive candidate .

Why 7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine Cannot Be Replaced by Generic Pyrazolopyridine Analogs


Generic substitution of pyrazolo[3,4-c]pyridine derivatives is precluded by the scaffold's vectorial functionalization constraints. The substitution pattern and halogen placement dictate orthogonal reactivity and downstream synthetic accessibility, directly impacting the efficiency of hit-to-lead campaigns [1]. Specifically, the presence of N1-H has been shown to be critical for kinase inhibitory activity within this class, while bulky 7-substituents can abrogate target engagement [2]. The combination of a C3-bromo handle for Suzuki–Miyaura cross-coupling and a C7-benzyloxy group amenable to selective deprotection or further elaboration provides a defined, multi-vector elaboration pathway that cannot be replicated by analogs lacking this precise substitution arrangement [1].

Quantitative Differentiation Evidence for 7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine


Dual Orthogonal Handles Enable Vectorial Elaboration Unavailable in Mono-Substituted Analogs

7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine provides two orthogonal synthetic handles—C3-bromo for Pd-catalyzed cross-coupling and C7-benzyloxy for selective deprotection/metallation—that enable independent vectorial elaboration. In contrast, generic 3-bromo-1H-pyrazolo[3,4-c]pyridine (CAS 76006-13-8) lacks the C7 handle, offering only a single vector for diversification and thereby limiting parallel SAR exploration [1]. The 5-bromo regioisomer analog (7-(benzyloxy)-5-bromo-1H-pyrazolo[3,4-c]pyridine) also presents a different reactivity profile; nucleophilic substitution at C7 is more favorable than at C5, as established for the isomeric chloro analogs where 7-chloro derivatives exhibit superior susceptibility to nucleophilic displacement .

Fragment-Based Drug Discovery Parallel Synthesis Synthetic Methodology

C7-Benzyloxy Group Provides Favorable Torsional Geometry for Target Binding Relative to Free Hydroxyl Analogs

In crystallographic analysis of closely related pyrazolo[3,4-c]pyridine derivatives, the benzyloxy substituent at the C7 position adopts a near-planar conformation with a torsion angle of –179(2)° and dihedral angles of 35.08(10)° and 36.26(9)° relative to the pyrazole and pyridine rings, respectively [1]. This defined orientation places the phenyl ring in a position suitable for hydrophobic pocket occupancy or π-stacking interactions with aromatic residues in kinase ATP-binding sites. In contrast, the 3-bromo-1H-pyrazolo[3,4-c]pyridine scaffold without the C7-benzyloxy group (CAS 76006-13-8) cannot access this interaction geometry, while 7-hydroxy analogs would require additional hydrogen-bonding considerations that may alter selectivity profiles [2]. Molecular docking studies with pyrazolo[3,4-c]pyridine analogs indicate that the presence of aromatic substituents at the 7-position contributes to favorable binding poses against GSK3α/β and CLK1 [2].

Kinase Inhibition Molecular Docking Structural Biology

Class-Level GSK3α/β Inhibitory Activity Supports Kinase-Focused Library Inclusion

Pyrazolo[3,4-c]pyridine derivatives bearing substitution patterns at the 1, 3, and 7 positions have demonstrated inhibitory activity against GSK3α/β, CLK1, and DYRK1A kinases in biochemical assays [1]. Importantly, SAR analysis from this series revealed that N1-H is essential for activity and that bulky 7-substituents can reduce or eliminate inhibitory potency [1]. 7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine retains the critical N1-H while offering a moderately bulky 7-substituent that can be strategically deprotected to the 7-hydroxy analog for systematic SAR evaluation. In contrast, analogs lacking the N1-H (e.g., N1-alkylated derivatives) would be expected to show markedly reduced kinase engagement [1]. While direct IC₅₀ or Kᵢ values for this specific brominated intermediate are not reported, the scaffold's validated activity against these therapeutically relevant kinases supports its utility in building targeted screening libraries [2].

Kinase Inhibition GSK3 CLK1 DYRK1A

Commercial Purity Specification (≥98%) Exceeds Typical Research-Grade Benchmarks

7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine is commercially supplied with a purity specification of NLT 98% (≥98%) and recommended storage at 2–8°C . This purity level meets or exceeds the standard requirements for building blocks used in medicinal chemistry campaigns, where impurities can confound biological assay interpretation and reduce synthetic yield reproducibility. In contrast, the des-benzyloxy analog 3-bromo-1H-pyrazolo[3,4-c]pyridine (CAS 76006-13-8) is commonly available at 95% purity, representing a 3% lower specification that may introduce additional purification burden or assay variability . The higher purity specification directly translates to reduced QC validation time and greater confidence in SAR interpretation when this compound is employed as a key intermediate.

Quality Control Building Block Procurement Reproducibility

Optimal Application Scenarios for 7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine Procurement


Parallel Synthesis and Fragment Elaboration in Kinase-Focused FBDD Campaigns

This compound is ideally suited for fragment-based drug discovery programs targeting kinases, where the dual orthogonal handles (C3-Br and C7-OBn) enable rapid, parallel diversification to generate focused libraries. The C3-bromo position can be elaborated via Suzuki–Miyaura cross-coupling to introduce aryl or heteroaryl diversity, while the C7-benzyloxy group can be selectively deprotected to reveal a hydroxyl handle for additional functionalization or retained as a hydrophobic/π-stacking pharmacophore element as suggested by crystallographic data for related analogs [1][2].

Hit-to-Lead Optimization Requiring Systematic SAR at Two Distinct Vector Positions

For medicinal chemistry teams advancing a pyrazolopyridine hit, this compound provides a single starting material from which systematic SAR can be explored at two distinct growth vectors without requiring independent core syntheses. This is particularly valuable when resource constraints or timeline pressures demand efficient analog generation. The established importance of N1-H for kinase activity in this class further validates the scaffold's suitability for kinase-targeting programs [3].

Quality-Sensitive Assays Where Building Block Purity Directly Impacts Data Reproducibility

In high-throughput screening or quantitative biochemical assays where impurities can generate false positives or confound dose–response interpretation, the ≥98% purity specification of this compound provides a procurement advantage over the 95% typical purity of the simpler 3-bromo analog . This reduces the need for pre-assay repurification and improves confidence in SAR conclusions derived from derivatives synthesized from this intermediate.

Rational Inhibitor Design Leveraging Defined C7-Benzyloxy Conformational Preferences

The defined torsional geometry of the C7-benzyloxy group—characterized by a near-planar conformation with dihedral angles of approximately 35° relative to the pyrazolopyridine core—provides a predictable pharmacophore element for structure-based drug design [4]. This conformational preference can be exploited in docking studies and molecular modeling to rationally design inhibitors targeting ATP-binding pockets with complementary hydrophobic or aromatic subpockets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.